(2E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)AMINO]-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines a methoxyphenyl group and an azabicyclooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the methoxyphenyl group, followed by the introduction of the azabicyclooctyl group through a series of reactions. The final step involves the formation of the propenone linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other propenone derivatives and azabicyclooctyl-containing molecules. Examples are:
- (E)-1-(4-HYDROXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE
- (E)-1-(4-CHLOROPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE
Uniqueness
What sets (E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)AMINO]-2-PROPEN-1-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino]prop-2-en-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-20-15-5-6-16(20)12-14(11-15)19-10-9-18(21)13-3-7-17(22-2)8-4-13/h3-4,7-10,14-16,19H,5-6,11-12H2,1-2H3/b10-9+ |
InChI Key |
RBTMWDGMXBNKRG-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)N/C=C/C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C2CCC1CC(C2)NC=CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.